molecular formula C4H4BNO3S B13877936 (4-Formyl-1,3-thiazol-2-yl)boronic acid CAS No. 1175579-79-9

(4-Formyl-1,3-thiazol-2-yl)boronic acid

Cat. No.: B13877936
CAS No.: 1175579-79-9
M. Wt: 156.96 g/mol
InChI Key: LMDOFOOEGFLVLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formyl-1,3-thiazol-2-yl)boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method is the hydroboration of an appropriate thiazole precursor. The reaction conditions often involve the use of a palladium catalyst and a base under mild conditions .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs scalable methods such as hydroboration or direct borylation of thiazole derivatives. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-1,3-thiazol-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Formyl-1,3-thiazol-2-yl)boronic acid is unique due to its combination of a thiazole ring and boronic acid group, which imparts distinct reactivity and biological properties. This makes it a valuable compound in both synthetic chemistry and biomedical research .

Properties

CAS No.

1175579-79-9

Molecular Formula

C4H4BNO3S

Molecular Weight

156.96 g/mol

IUPAC Name

(4-formyl-1,3-thiazol-2-yl)boronic acid

InChI

InChI=1S/C4H4BNO3S/c7-1-3-2-10-4(6-3)5(8)9/h1-2,8-9H

InChI Key

LMDOFOOEGFLVLY-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC(=CS1)C=O)(O)O

Origin of Product

United States

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